molecular formula C22H32O2 B583656 4,4-Dimethyl Retinoic Acid CAS No. 104182-09-4

4,4-Dimethyl Retinoic Acid

Cat. No. B583656
CAS RN: 104182-09-4
M. Wt: 328.496
InChI Key: XRAHVFWRNAIIPG-ZYXNGHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl Retinoic Acid is a synthetic retinoic acid derivative explored for its potential use in studying various skin disorders, including acne and psoriasis . This compound acts as a selective agonist for retinoic acid receptors (RARs) and may regulate gene expression involved in cell growth, differentiation, and apoptosis .


Synthesis Analysis

Retinoic Acid is synthesized from retinol via two enzymatic reactions. The first involves the reversible oxidation of retinol to retinal, and the second involves the irreversible oxidation of retinal to retinoic acid .


Chemical Reactions Analysis

Retinoic acid is synthesized from retinol via two enzymatic reactions, involving first reversible oxidation of retinol to retinal, and then a second oxidation, this time irreversibly, to retinoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl Retinoic Acid include its molecular weight (328.49), appearance (yellow solid), solubility (slightly soluble in chloroform), and storage conditions (store at -20°C under inert atmosphere) .

Mechanism of Action

Target of Action

4,4-Dimethyl Retinoic Acid is a synthetic retinoic acid derivative . It acts as a selective agonist for retinoic acid receptors (RARs) . These receptors are nuclear transcription factors known for their ability to modulate gene expression .

Mode of Action

The compound interacts with its targets, the RARs, and may regulate gene expression involved in cell growth, differentiation, and apoptosis . This interaction results in changes at the cellular level, influencing various biological processes.

Biochemical Pathways

Retinoic acid and its analogs, including 4,4-Dimethyl Retinoic Acid, are known to affect several biochemical pathways. They influence processes such as embryonic development, vision, cellular differentiation, proliferation, and apoptosis

Pharmacokinetics

It is known that retinoids, in general, undergo metabolism that activates retinol into retinoic acid . This involves a reversible and rate-limiting dehydrogenation of retinol into retinal, followed by an irreversible dehydrogenation into retinoic acid . More research is needed to understand the specific ADME properties of 4,4-Dimethyl Retinoic Acid.

Result of Action

The action of 4,4-Dimethyl Retinoic Acid at the molecular and cellular level results in the regulation of gene expression involved in cell growth, differentiation, and apoptosis . This can have various effects depending on the specific cellular context. For example, it has been explored for its potential use in studying various skin disorders, including acne and psoriasis .

Safety and Hazards

4,4-Dimethyl Retinoic Acid could be harmful if swallowed. It could be harmful in contact with skin, cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

Retinoic acids, as anti-cancer drugs, have been used for treating cancer patients over a long period of time. Lately, drug toxicity and chemoresistance are widely acknowledged in cancer treatments. RA treatment alone is not highly effective in various types of cancer, including prostate, breast, and lung cancers . This suggests that future research could focus on improving the effectiveness of retinoic acids in cancer treatment.

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAHVFWRNAIIPG-ZYXNGHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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